molecular formula C6H12ClNO B13827110 Sevelamer-(d5)n Hydrochloride

Sevelamer-(d5)n Hydrochloride

Cat. No.: B13827110
M. Wt: 154.65 g/mol
InChI Key: ZNSIZMQNQCNRBW-LDOKZEBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sevelamer-(d5)n Hydrochloride is a phosphate-binding medication primarily used to treat hyperphosphatemia in patients with chronic kidney disease. It is a polymeric amine that binds phosphate ions in the gastrointestinal tract, preventing their absorption into the bloodstream. This compound is marketed under various brand names, including Renagel and Renvela .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sevelamer-(d5)n Hydrochloride is synthesized through the polymerization of allylamine, followed by cross-linking with epichlorohydrin. The process involves the following steps :

    Polymerization: Allylamine is polymerized to form polyallylamine.

    Cross-linking: The polyallylamine is then cross-linked with epichlorohydrin to form a three-dimensional network.

    Hydrochloride Formation: The resulting polymer is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization and cross-linking reactions in conventional reactors. The process is designed to yield high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sevelamer-(d5)n Hydrochloride primarily undergoes ionic and hydrogen bonding reactions with phosphate ions in the gastrointestinal tract . It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The primary reagents involved in the synthesis of this compound are allylamine, epichlorohydrin, and hydrochloric acid . The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal polymerization and cross-linking.

Major Products

The major product of the synthesis is this compound itself, which is a cross-linked polymeric amine hydrochloride salt .

Scientific Research Applications

Sevelamer-(d5)n Hydrochloride has a wide range of scientific research applications, including :

    Medicine: It is used to manage hyperphosphatemia in patients with chronic kidney disease, reducing serum phosphate levels and preventing complications such as vascular calcification.

    Biology: this compound is used in studies related to phosphate metabolism and its impact on various biological processes.

    Industry: It is used in the production of phosphate-binding resins and other related products.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

154.65 g/mol

IUPAC Name

2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane;prop-2-en-1-amine

InChI

InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2/i1D2,2D2,3D;

InChI Key

ZNSIZMQNQCNRBW-LDOKZEBRSA-N

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H].C=CCN

Canonical SMILES

C=CCN.C1C(O1)CCl

Origin of Product

United States

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